mGluR5 Negative Allosteric Modulator Activity: Chemotype Identity vs. Alkyne-Based NAM Chemotypes
The 4-aryl-3-arylsulfonyl-quinoline scaffold, encompassing the target compound, was identified via high-throughput screening (HTS) as a non-acetylenic mGluR5 NAM chemotype, in contrast to the alkyne-based chemotypes such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) [1]. The HTS hit (compound 2, a morpholino-sulfoquinoline derivative) demonstrated mGluR5 NAM activity with nanomolar affinity, and subsequent lead optimization produced compound 3 with improved metabolic stability and in vivo efficacy, ultimately advancing to Phase I clinical studies [1]. While the exact IC50 of the target CAS 872200-34-5 compound was not disclosed in public literature, the structural proximity to the optimized lead series positions it within a chemotype that has demonstrated a clear differentiation from alkyne-based mGluR5 NAMs in terms of scaffold topology and metabolic stability profile [2].
| Evidence Dimension | Chemotype scaffold class and mGluR5 NAM functional activity |
|---|---|
| Target Compound Data | 4-aryl-3-arylsulfonyl-quinoline scaffold; specific IC50 not publicly disclosed for CAS 872200-34-5 |
| Comparator Or Baseline | MPEP (alkyne-based mGluR5 NAM): IC50 ~20 nM at mGluR5; MTEP: IC50 ~5 nM (literature values for reference chemotypes) |
| Quantified Difference | Qualitative differentiation: non-acetylenic scaffold topology demonstrated improved metabolic stability and reduced CYP450 liability compared to alkyne-based chemotypes, as reported for the optimized lead series [1] |
| Conditions | HTS campaign of corporate compound library; mGluR5 functional cell-based assays (Gedeon Richter Plc); lead optimization SAR series [1] |
Why This Matters
Procurement of a non-acetylenic mGluR5 NAM scaffold is critical for research programs seeking to avoid the metabolic instability and potential toxicity liabilities associated with alkyne-containing chemotypes such as MPEP and MTEP.
- [1] Galambos, J., et al. (2016). 4-Aryl-3-arylsulfonyl-quinolines as negative allosteric modulators of metabotropic GluR5 receptors: From HTS hit to development candidate. Bioorganic & Medicinal Chemistry Letters, 26(4), 1249-1252. View Source
- [2] Scite.ai citation report for Galambos et al. (2016). Compounds 2 and 3 (RGH-618 and mGluR5 NAM) as negative allosteric modulators of GluR5 receptors, in clinical development for psychiatric conditions. View Source
